Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C12H15N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of benzotriazole with butyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used as a corrosion inhibitor in various industrial processes, protecting metals from oxidative damage
Mechanism of Action
The mechanism of action of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate
- 5-Methyl-1H-benzotriazole
- Methyl 1-butylbenzotriazole-5-carboxylate
Uniqueness
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is unique due to its specific butyl substitution, which imparts distinct physicochemical properties. This substitution enhances its solubility and reactivity compared to other benzotriazole derivatives, making it more versatile in various applications .
Properties
IUPAC Name |
methyl 1-butylbenzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-7-15-11-6-5-9(12(16)17-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKGLJAFWRYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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